P1 Residue Determines Target Selectivity: Glu(OMe) Drives UCHL1 Inhibition While Asp(OMe) Confers Caspase Activity
The P1 glutamate residue in Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F is the critical determinant distinguishing UCHL1 inhibition from caspase inhibition. The L-form parent compound (VAEFMK, compound 1) inhibits UCHL1 with an IC50 of 24 µM (3 h preincubation with recombinant UCHL1) [1]. In contrast, the structurally analogous caspase inhibitor Z-VAD-FMK, which contains a P1 aspartate (Cbz-Val-Ala-Asp(OMe)-CH2F), shows no detectable inhibition of UCHL1 at concentrations up to 440 µM . This represents a >18-fold selectivity window for UCHL1 over the lack of UCHL1 engagement by the aspartate-containing comparator, establishing that a single P1 residue substitution fundamentally redirects target engagement between the deubiquitinase and caspase enzyme families.
| Evidence Dimension | UCHL1 inhibitory activity: Glu(OMe)-FMK vs. Asp(OMe)-FMK |
|---|---|
| Target Compound Data | IC50 = 24 µM (L-form, compound 1) against recombinant UCHL1 |
| Comparator Or Baseline | Z-VAD-FMK (Cbz-Val-Ala-Asp(OMe)-CH2F): no inhibition of UCHL1 at ≤440 µM |
| Quantified Difference | >18-fold difference in UCHL1 engagement; qualitative switch from UCHL1-active (Glu) to UCHL1-inactive (Asp) |
| Conditions | Recombinant UCHL1, 3 h preincubation (compound 1); UCHL1 assay for Z-VAD-FMK (vendor-reported) |
Why This Matters
For researchers studying UCHL1 biology, procurement of the Glu(OMe)-containing compound is mandatory because the widely available and less expensive Z-VAD-FMK (Asp-containing) provides no UCHL1 inhibition whatsoever, making it an invalid experimental substitute.
- [1] Krabill, A.D.; Chen, H.; Hussain, S.; Hewitt, C.S.; Imhoff, R.D.; Muli, C.S.; Das, C.; Galardy, P.J.; Wendt, M.K.; Flaherty, D.P. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. Molecules 2021, 26, 1227. Table 1: Compound 1 IC50 = 24 µM. View Source
